N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758459
InChI: InChI=1S/C12H12N6OS/c19-11(14-12-17-13-8-20-12)6-3-5-10-16-15-9-4-1-2-7-18(9)10/h1-2,4,7-8H,3,5-6H2,(H,14,17,19)
SMILES:
Molecular Formula: C12H12N6OS
Molecular Weight: 288.33 g/mol

N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

CAS No.:

Cat. No.: VC14758459

Molecular Formula: C12H12N6OS

Molecular Weight: 288.33 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide -

Specification

Molecular Formula C12H12N6OS
Molecular Weight 288.33 g/mol
IUPAC Name N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Standard InChI InChI=1S/C12H12N6OS/c19-11(14-12-17-13-8-20-12)6-3-5-10-16-15-9-4-1-2-7-18(9)10/h1-2,4,7-8H,3,5-6H2,(H,14,17,19)
Standard InChI Key FHEALLMHLZSOFS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NN=CS3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound comprises three distinct pharmacophores:

  • 1,3,4-thiadiazole: A five-membered sulfur-nitrogen heterocycle known for antimicrobial and anti-inflammatory properties .

  • triazolo[4,3-a]pyridine: A fused triazole-pyridine system that enhances aromatic stabilization and bioactivity .

  • Butanamide: A four-carbon amide linker that modulates solubility and target binding.

Molecular formula: C12H12N6OS\text{C}_{12}\text{H}_{12}\text{N}_6\text{OS}
Molecular weight: 288.33 g/mol
PubChem CID: 60178375

Key Data and Identifiers

PropertyValue/Description
Molecular FormulaC12H12N6OS\text{C}_{12}\text{H}_{12}\text{N}_6\text{OS}
Molecular Weight288.33 g/mol
SMILESC1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NN=CS3
InChI KeyFHEALLMHLZSOFS-UHFFFAOYSA-N
PubChem CID60178375

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Cyclization: Formation of the triazolo[4,3-a]pyridine core via oxidative cyclization of hydrazinylpyridines with chloroethynylphosphonates .

  • Functionalization: Introduction of the 1,3,4-thiadiazole moiety through nucleophilic substitution or coupling reactions.

  • Amidation: Attachment of the butanamide side chain using coupling agents (e.g., DCC, HOBt).

Reagents/Conditions:

  • Oxidizing agents: Iodobenzene diacetate (IBD) for cyclization .

  • Solvents: DMF or THF for coupling reactions.

Reactivity Profile

The compound participates in:

  • Hydrolysis: Cleavage of the amide bond under acidic/basic conditions.

  • Oxidation: Potential modification of the thiadiazole sulfur center.

  • Coordination: Interaction of nitrogen atoms with metal ions (e.g., Cu, Zn) .

TargetActivity (MIC/IC₅₀)Reference
BacteriaComparable to allopurinol
FungiModerate inhibition

Mechanism: Disruption of microbial cell walls or inhibition of essential enzymes (e.g., urease) .

Anti-Inflammatory and Enzyme Inhibition

  • Urease Inhibition: Competitive inhibition with Ki\text{K}_i values comparable to allopurinol (23μg\sim 2-3 \, \mu\text{g}) .

  • Cytotoxicity: Low toxicity in mammalian cells (e.g., Vero cell line) .

Molecular Interactions

Molecular dynamics simulations reveal:

  • Hydrogen bonding: Between the thiadiazole nitrogen and enzyme active sites.

  • Hydrophobic interactions: Contributions from the butanamide chain .

Comparative Analysis with Related Compounds

Structural and Biological Comparisons

CompoundStructural FeaturesBiological Activity
Target CompoundThiadiazole + triazolopyridine + butanamideAntimicrobial, urease inhibition
N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamideThiadiazole + nitrophenyl + furanamideAnti-TB (MIC: 9.87 μM)
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-oneThiadiazole + pyrimidineXanthine oxidase inhibition (IC50\text{IC}_{50}: 3.1 μg)

Synthetic and Functional Advantages

AspectTarget CompoundLimitations
Synthetic ComplexityMulti-step but scalableLimited yield optimization data
Target SpecificityDual heterocycles for diverse binding sites Potential off-target effects

Research Findings and Data Tables

Molecular Dynamics and Binding Affinity

ParameterValue/Description
Docking Score84.976kcal/mol-84.976 \, \text{kcal/mol} (urease)
Hydrogen Bonds2-3 interactions with enzyme active site

Biological Activity Comparison

CompoundUrease Inhibition (IC50\text{IC}_{50})Cytotoxicity (Vero Cells)
Target Compound23μg2-3 \, \mu\text{g}Low
Allopurinol1.8μg1.8 \, \mu\text{g}Moderate
Isoniazid>200μg>200 \, \mu\text{g}High

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